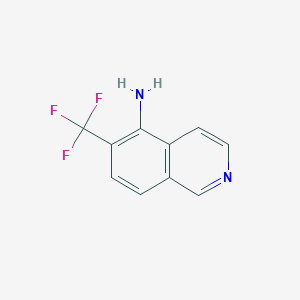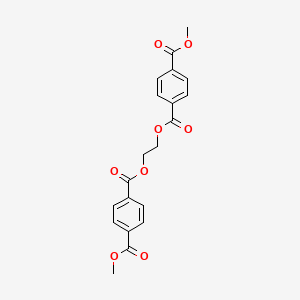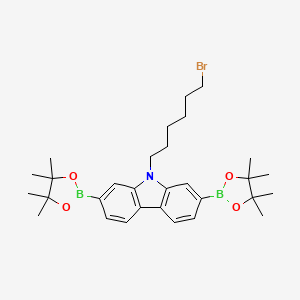![molecular formula C64H100O4P2Si8 B8223144 (R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)](/img/structure/B8223144.png)
(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane) is a complex organophosphorus compound. It is characterized by its biphenyl core substituted with methoxy groups and phosphane ligands bearing trimethylsilyl groups. This compound is notable for its applications in catalysis and organic synthesis, particularly in asymmetric synthesis due to its chiral nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphane) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, often using Suzuki or Ullmann coupling methods.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of Phosphane Ligands: The phosphane ligands are attached through a reaction with chlorophosphane derivatives in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane ligands, forming phosphine oxides.
Substitution: The trimethylsilyl groups can be substituted under specific conditions, allowing for further functionalization of the compound.
Coupling Reactions: The biphenyl core can participate in additional coupling reactions, expanding its utility in complex molecule synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Bases: Sodium hydride or potassium tert-butoxide for substitution reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products:
Phosphine Oxides: Formed from oxidation reactions.
Functionalized Derivatives: Resulting from substitution reactions.
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis, enhancing the selectivity and efficiency of catalytic reactions.
Organic Synthesis: Facilitates the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology and Medicine:
Drug Development: Its chiral nature makes it valuable in the synthesis of enantiomerically pure drugs.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science: Plays a role in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects primarily through its role as a ligand in catalytic systems. It coordinates with metal centers, influencing the reactivity and selectivity of the catalytic process. The chiral nature of the compound allows it to induce asymmetry in the products, which is crucial in the synthesis of enantiomerically pure compounds.
Molecular Targets and Pathways:
Metal Centers: Acts as a ligand for metals such as palladium, nickel, and rhodium.
Catalytic Pathways: Involved in pathways such as hydrogenation, cross-coupling, and cycloaddition reactions.
Vergleich Mit ähnlichen Verbindungen
- ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(bis(3,5-di-tert-butylphenyl)phosphine)
- ®-(4,4’,6,6’-Tetramethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphane)
Uniqueness:
- Substituent Groups: The presence of trimethylsilyl groups distinguishes it from other similar compounds, affecting its reactivity and steric properties.
- Chiral Influence: Its specific chiral configuration provides unique advantages in asymmetric synthesis compared to other biphenyl-based phosphane ligands.
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Eigenschaften
IUPAC Name |
[2-[2-bis[3,5-bis(trimethylsilyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis[3,5-bis(trimethylsilyl)phenyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H100O4P2Si8/c1-65-45-29-59(67-3)63(61(31-45)69(47-33-51(71(5,6)7)41-52(34-47)72(8,9)10)48-35-53(73(11,12)13)42-54(36-48)74(14,15)16)64-60(68-4)30-46(66-2)32-62(64)70(49-37-55(75(17,18)19)43-56(38-49)76(20,21)22)50-39-57(77(23,24)25)44-58(40-50)78(26,27)28/h29-44H,1-28H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENSMUBFDPOHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)P(C2=CC(=CC(=C2)[Si](C)(C)C)[Si](C)(C)C)C3=CC(=CC(=C3)[Si](C)(C)C)[Si](C)(C)C)C4=C(C=C(C=C4P(C5=CC(=CC(=C5)[Si](C)(C)C)[Si](C)(C)C)C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H100O4P2Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1220.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde](/img/structure/B8223064.png)



![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]thiophen-2-amine](/img/structure/B8223095.png)




![Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl](/img/structure/B8223158.png)




